molecular formula C11H10N4 B14177638 Benzenamine, 4-(3-pyridinylazo)- CAS No. 907176-46-9

Benzenamine, 4-(3-pyridinylazo)-

Cat. No.: B14177638
CAS No.: 907176-46-9
M. Wt: 198.22 g/mol
InChI Key: OMTKKQGRVFJXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-(3-pyridinylazo)-, also known as 4-(3-pyridylazo)aniline, is an organic compound with the molecular formula C11H10N4. This compound is characterized by the presence of a benzenamine group attached to a pyridine ring through an azo linkage. It is a member of the azo compounds, which are known for their vivid colors and are widely used in dyeing and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(3-pyridinylazo)- typically involves the diazotization of 3-aminopyridine followed by coupling with aniline. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The process can be summarized as follows:

    Diazotization: 3-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with aniline in an alkaline medium to yield Benzenamine, 4-(3-pyridinylazo)-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(3-pyridinylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitrating agents are used under controlled conditions.

Major Products

    Oxidation: Nitrobenzenamine derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenamine and pyridine derivatives.

Scientific Research Applications

Benzenamine, 4-(3-pyridinylazo)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(3-pyridinylazo)- involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form amines, which then interact with biological molecules. The azo group can also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(2-pyridinylazo)-
  • Benzenamine, 4-(4-pyridinylazo)-
  • Pyridine-2-azo-p-dimethylaniline

Uniqueness

Benzenamine, 4-(3-pyridinylazo)- is unique due to its specific azo linkage position, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.

Properties

CAS No.

907176-46-9

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(pyridin-3-yldiazenyl)aniline

InChI

InChI=1S/C11H10N4/c12-9-3-5-10(6-4-9)14-15-11-2-1-7-13-8-11/h1-8H,12H2

InChI Key

OMTKKQGRVFJXNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.